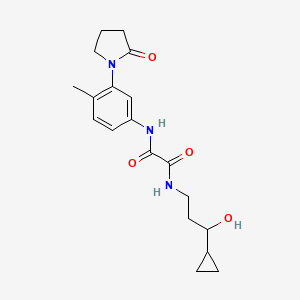

![molecular formula C20H16N4O3S B2884953 Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate CAS No. 1207044-40-3](/img/structure/B2884953.png)

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity . They have been characterized with regard to a broad spectrum of biological effects: antitumor, hypoglycemic, antiviral, antibacterial, antifungal, anti-inflammatory, antipyretic, analgesic, immunomodulatory, and sedative activity . They are also used in the role of light-sensitive dyes, optical media for data storage, pesticides, and fungicides .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been achieved employing different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis

The structure of 2-methylimidazo[1,2-a]pyridine was confirmed by X-ray structural analysis .Chemical Reactions Analysis

2-Methylimidazo[1,2-a]pyridine reacted with bromine and iodine, giving 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Scientific Research Applications

Synthesis and Chemical Reactivity

The synthesis of heterocyclic compounds, including derivatives of pyrimidines, benzothiazoles, and isoxazoles, represents a significant area of interest. These compounds are synthesized through reactions involving amines, phenols, and compounds containing active methylene groups, highlighting the versatility of heterocyclic chemistry in generating complex molecular architectures with potential biological and chemical utility. For example, the work by Baheti, Kapratwar, and Kuberkar (2002) explores the synthesis of 2,3-disubstituted derivatives of 4H-pyrimido[2,1-b]-benzothiazole-4-one, showcasing the potential of such methodologies for creating novel compounds with enhanced properties (K. Baheti, S. B. Kapratwar, & S. V. Kuberkar, 2002).

Potential Biological Activities

The investigation into the biological activities of these synthesized compounds reveals promising avenues for their application in medicinal chemistry. Several studies focus on evaluating the antibacterial, antioxidant, and antitubercular activities of synthesized compounds, indicating the potential for these molecules to serve as leads in the development of new therapeutic agents. For instance, Bhoi, Borad, Pithawala, and Patel (2016) detail the synthesis and evaluation of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives, highlighting their antimicrobial and antioxidant properties (Manoj N. Bhoi, Mayuri A. Borad, E. Pithawala, & H. Patel, 2016).

Conformational and Structural Studies

Research also extends to conformational and structural analysis of synthesized compounds, providing insights into their molecular geometries and the influence of structural modifications on their properties. Nagarajaiah and Begum (2014) explored the supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, offering valuable information on the conformational features of these molecules and their intermolecular interaction patterns (H. Nagarajaiah & N. Begum, 2014). This research contributes to a deeper understanding of how structural elements influence the physical and chemical properties of heterocyclic compounds, which is crucial for their application in various scientific domains.

Mechanism of Action

Target of Action

Methyl 4-(2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)thiazol-4-yl)benzoate is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines have been reported to interact with a variety of targets, including cyclin-dependent kinases (CDKs) , calcium channels , and GABA A receptors . .

Mode of Action

Imidazo[1,2-a]pyridine derivatives, in general, are known to interact with their targets to exert various biological effects . For instance, as CDK inhibitors, they can interfere with cell cycle progression . As calcium channel blockers, they can modulate the flow of calcium ions into cells . As GABA A receptor modulators, they can influence neuronal signaling .

Biochemical Pathways

Given the known targets of imidazo[1,2-a]pyridine derivatives, it can be inferred that this compound may influence pathways related tocell cycle regulation , calcium signaling , and neuronal communication .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been associated with a range of biological activities, includingantiviral , antiulcer , antibacterial , anticancer , antifungal , and antituberculosis properties . The exact effects would depend on the specific targets and pathways influenced by the compound.

properties

IUPAC Name |

methyl 4-[2-[(2-methylimidazo[1,2-a]pyridine-3-carbonyl)amino]-1,3-thiazol-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O3S/c1-12-17(24-10-4-3-5-16(24)21-12)18(25)23-20-22-15(11-28-20)13-6-8-14(9-7-13)19(26)27-2/h3-11H,1-2H3,(H,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZRPQXLPZECRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

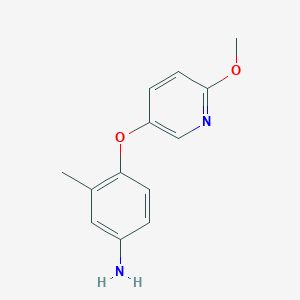

![1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2884872.png)

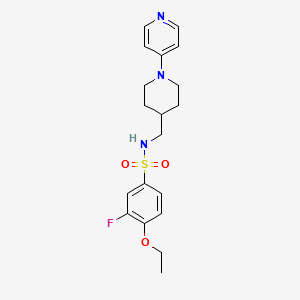

![N-(2-ethoxyphenyl)-2-(6-isopropyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2884873.png)

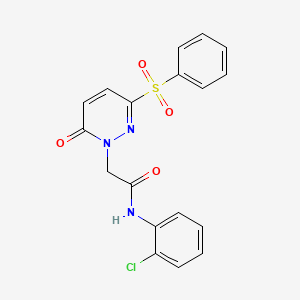

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-propynyl)-1H-pyrrole-2-carboxamide](/img/structure/B2884875.png)

![methyl {[3-(2-methyl-1,3-thiazol-4-yl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2884876.png)

![7-(furan-2-yl)-2-morpholino-5-(4-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2884877.png)

![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2884879.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2884881.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2884885.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-isopropylacetamide](/img/structure/B2884887.png)

![methyl 6-chloro-2-(2-((3-methoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2884891.png)